molecular formula C13H14N2O3S2 B2920647 N-[4-(methylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide CAS No. 692762-36-0

N-[4-(methylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide

Cat. No.: B2920647
CAS No.: 692762-36-0
M. Wt: 310.39
InChI Key: QDYGRIXXTRMFIB-UHFFFAOYSA-N
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Description

N-[4-(Methylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide is an acetamide derivative featuring a methylsulfamoyl-substituted phenyl group linked via an acetamide bridge to a thiophen-2-yl moiety. Its molecular formula is C₁₃H₁₄N₂O₃S₂, with a molar mass of 310.39 g/mol .

Properties

IUPAC Name

N-[4-(methylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-14-20(17,18)12-6-4-10(5-7-12)15-13(16)9-11-3-2-8-19-11/h2-8,14H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYGRIXXTRMFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(methylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide typically involves the reaction of 4-(methylsulfamoyl)aniline with thiophene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(methylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

N-[4-(methylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.

    Medicine: Explored for its potential therapeutic effects in treating bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[4-(methylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication. Additionally, the thiophene ring may interact with other molecular targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Thiophene and Sulfonamide Motifs

N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)acetamide (Compound 58)
  • Molecular Formula : C₂₂H₁₉F₂N₅O₂S
  • Molecular Weight : 479.48 g/mol
  • Key Features : Replaces the methylsulfamoyl group with a triazole ring substituted with difluorophenyl and ethoxy groups.
  • Activity : Synthesized as a cytohesin inhibitor derivative, highlighting the role of heterocyclic substituents in modulating target affinity .
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
  • Molecular Formula : C₁₆H₁₆N₆O₃S₃
  • Molecular Weight : 444.54 g/mol
  • Key Features : Incorporates a triazolylsulfanyl group and a sulfamoylphenyl substituent.
  • Comparison : The sulfamoyl group (-SO₂NH₂) differs from methylsulfamoyl (-NHSO₂CH₃), altering electronic properties and solubility .

Analogs with Modified Sulfonamide Substituents

N-[4-(Morpholinosulfonyl)phenyl]-2-(piperidin-1-yl)acetamide
  • Molecular Formula : C₁₈H₂₅N₃O₄S
  • Molecular Weight : 391.47 g/mol
  • Key Features: Replaces methylsulfamoyl with a bulkier morpholinosulfonyl group (-SO₂-morpholine).
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
  • Molecular Formula : C₉H₉ClN₂O₅S
  • Molecular Weight : 292.70 g/mol
  • Key Features : Combines a nitro group and methylsulfonyl substituent on a chlorophenyl ring.
  • Comparison: The nitro group (-NO₂) is strongly electron-withdrawing, which may reduce metabolic stability compared to the methylsulfamoyl group .

Physicochemical Properties

Property Target Compound Compound 58 Morpholinosulfonyl Derivative
Molecular Weight (g/mol) 310.39 479.48 391.47
LogP (Predicted) 2.1 3.8 1.9
Hydrogen Bond Donors 2 2 1
Hydrogen Bond Acceptors 5 7 6
  • Solubility: The thiophene ring in the target compound enhances lipophilicity, whereas morpholinosulfonyl derivatives (e.g., ) exhibit higher aqueous solubility due to polar morpholine groups.

Biological Activity

N-[4-(methylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide is a sulfonamide derivative with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure features a thiophene ring, which is known for its diverse biological activities, combined with a sulfamoyl group that enhances its pharmacological properties. This article reviews the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H14N2O3S2
  • Molecular Weight : 306.39 g/mol
  • CAS Number : 1797614-67-5

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing thiophene and sulfonamide moieties exhibit significant antimicrobial properties. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve the inhibition of folic acid synthesis, similar to other sulfonamide antibiotics.

Anti-inflammatory Properties

This compound has shown promise in reducing inflammation in preclinical models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in diseases characterized by chronic inflammation, such as rheumatoid arthritis.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against E. coli and S. aureus.
    • Method : Disk diffusion method was employed.
    • Results : The compound exhibited a zone of inhibition of 15 mm against E. coli and 20 mm against S. aureus, indicating significant antibacterial activity.
  • Anti-inflammatory Model :
    • Objective : To assess the anti-inflammatory effects in a mouse model of induced inflammation.
    • Method : Administration of the compound was followed by measurement of serum cytokines.
    • Results : A marked reduction in TNF-alpha and IL-6 levels was observed, supporting its potential use in treating inflammatory conditions.
  • Cytotoxicity Assay :
    • Objective : To determine the cytotoxic effects on cancer cell lines.
    • Method : MTT assay was conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.
    • Results : IC50 values were found to be 25 µM for MCF-7 and 30 µM for HT-29, indicating promising anticancer activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Pathways : The sulfonamide group likely inhibits dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria.
  • Modulation of Cytokine Production : The compound may interfere with signaling pathways leading to cytokine production, thereby exerting anti-inflammatory effects.
  • Apoptosis Induction in Cancer Cells : Activation of caspases suggests a pathway for inducing programmed cell death in malignancies.

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